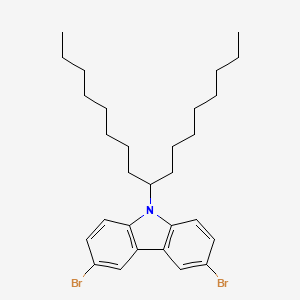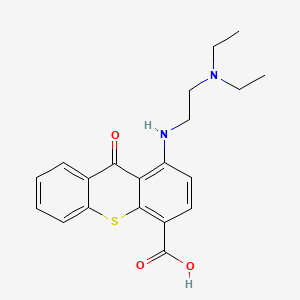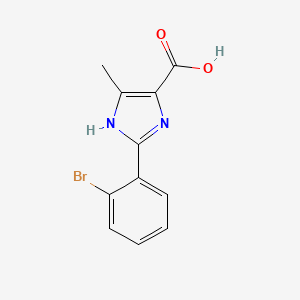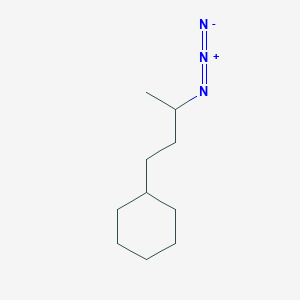
(3-Azidobutyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Azidobutyl)cyclohexane is an organic compound with the molecular formula C10H19N3. It is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidobutyl)cyclohexane typically involves the reaction of cyclohexane with 3-chlorobutyl azide. The process can be summarized as follows:
Starting Materials: Cyclohexane and 3-chlorobutyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The cyclohexane is reacted with 3-chlorobutyl azide in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 60-80°C) for several hours.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions: (3-Azidobutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrobutylcyclohexane.
Reduction: Aminobutylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
(3-Azidobutyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (3-Azidobutyl)cyclohexane is primarily related to its azido group. The azido group is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
(3-Aminobutyl)cyclohexane: Similar structure but with an amino group instead of an azido group.
(3-Chlorobutyl)cyclohexane: Similar structure but with a chloro group instead of an azido group.
(3-Hydroxybutyl)cyclohexane: Similar structure but with a hydroxy group instead of an azido group.
Comparison:
Reactivity: The azido group in (3-Azidobutyl)cyclohexane is more reactive compared to the amino, chloro, or hydroxy groups in the similar compounds.
Applications: While all these compounds have applications in organic synthesis, this compound is particularly valuable in click chemistry due to its ability to form triazoles efficiently.
Uniqueness: The presence of the azido group makes this compound unique in its reactivity and versatility in forming various derivatives through cycloaddition reactions.
属性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC 名称 |
3-azidobutylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI 键 |
XWFLCSQQALFYDS-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCCCC1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
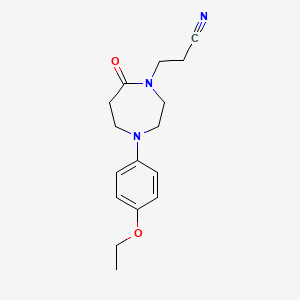
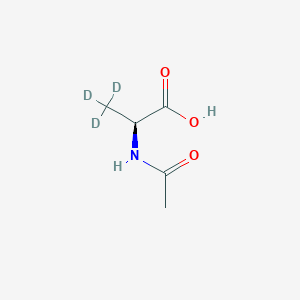
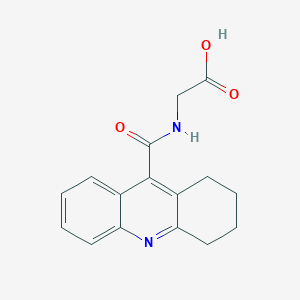

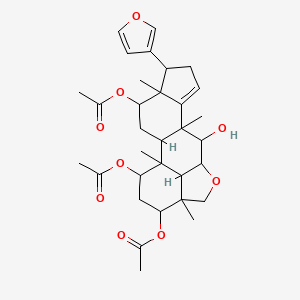

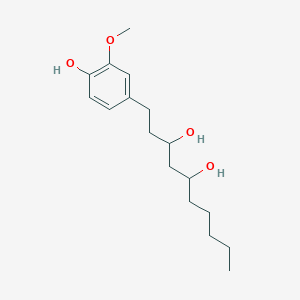
![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
